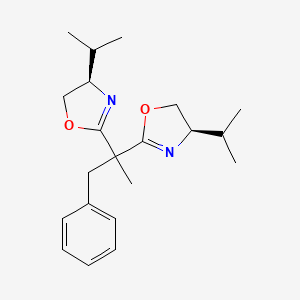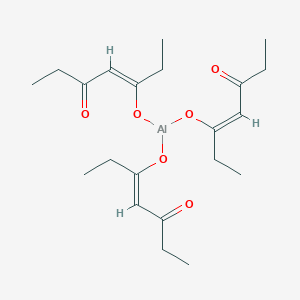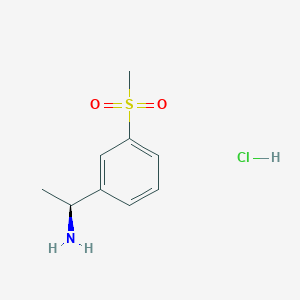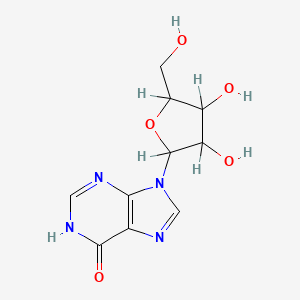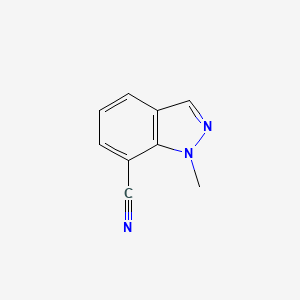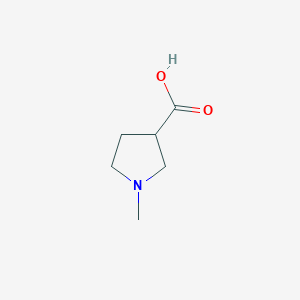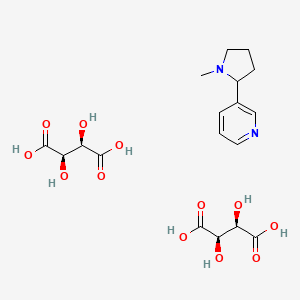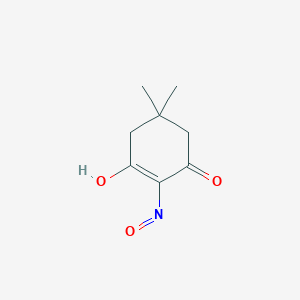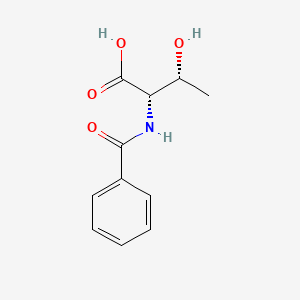
4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing pyrrolidinone derivatives and exploring their chemical properties. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones shows the versatility of pyrrolidine derivatives in preparing compounds that could be useful in agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the creation of novel polyimides from pyridine-containing diamine monomers highlights the potential of pyrrolidine derivatives in developing materials with exceptional thermal stability and solubility (Zhang et al., 2005).
Application in Electrochromic Devices
The utilization of N-substituted poly(2,5-dithienylpyrrole) derivatives, which share structural similarities with the chemical compound of interest, demonstrates significant potential in electrochromic devices (ECDs). These devices benefit from the coloration efficiency and stability provided by such compounds, indicating their importance in the development of visually appealing and durable electronic displays (Camurlu & Gültekin, 2012).
Pharmacological Applications
Despite the exclusion of specific drug use, dosage, and side effects, it's worth noting the broader potential of pyrrolidin-1-yl derivatives in pharmacology. For example, certain pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and assessed for their antiarrhythmic and antihypertensive effects, showing promise in cardiovascular therapy (Malawska et al., 2002).
Antioxidant Activity
Compounds related to the query have been studied for their antioxidant properties. Polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, for instance, have shown significant radical scavenging activity, highlighting their potential as effective antioxidants in physiological environments (Nguyen et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride is Leukotriene A-4 hydrolase and Heat shock protein HSP 90-alpha . These proteins play crucial roles in inflammatory responses and cellular stress responses, respectively.
Mode of Action
This interaction could lead to changes in the function of these proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Given the targets, it is likely that the compound influences pathways related to inflammation and cellular stress responses .
Result of Action
Given its targets, it is likely that the compound could influence cellular responses to inflammation and stress .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride involves the reaction of 4-bromoanisole with 2-pyrrolidin-1-ylethanol to form 4-(2-pyrrolidin-1-yl-ethoxy)anisole, which is then reacted with aniline to form the final product.", "Starting Materials": [ "4-bromoanisole", "2-pyrrolidin-1-ylethanol", "aniline", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromoanisole (1.0 equiv) and 2-pyrrolidin-1-ylethanol (1.2 equiv) in diethyl ether and add sodium hydroxide (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Extract the mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-(2-pyrrolidin-1-yl-ethoxy)anisole.", "Step 3: Dissolve 4-(2-pyrrolidin-1-yl-ethoxy)anisole (1.0 equiv) and aniline (1.2 equiv) in hydrochloric acid and stir the mixture at room temperature for 24 hours.", "Step 4: Extract the mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and precipitate the product by adding diethyl ether. Filter the product and dry it under vacuum to obtain 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride." ] } | |
CAS-Nummer |
265654-78-2 |
Molekularformel |
C12H19ClN2O |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
4-(2-pyrrolidin-1-ylethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14;/h3-6H,1-2,7-10,13H2;1H |
InChI-Schlüssel |
ZQYHAADOEAXIGK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N.Cl.Cl |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


